3-Bromo-4-pentylbenzoic acid
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Overview
Description
3-Bromo-4-pentylbenzoic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pentyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-pentylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 4-pentylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This method uses a boronic acid derivative and a halogenated benzoic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-pentylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Suzuki–Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate (K2CO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Complex aromatic compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-4-pentylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-pentylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-phenylpentanoic acid: Similar structure but with a phenyl group instead of a pentyl group.
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a pentyl group.
Uniqueness
3-Bromo-4-pentylbenzoic acid is unique due to the presence of both a bromine atom and a pentyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
1131615-13-8 |
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Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-4-pentylbenzoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-4-5-9-6-7-10(12(14)15)8-11(9)13/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
MQFNWGDNZJKUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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